molecular formula C14H10ClN B3014066 5-(4-chlorophenyl)-1H-indole CAS No. 163105-64-4

5-(4-chlorophenyl)-1H-indole

Cat. No. B3014066
Key on ui cas rn: 163105-64-4
M. Wt: 227.69
InChI Key: WRCFPBZUXYWGPK-UHFFFAOYSA-N
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Patent
US07566791B2

Procedure details

A stirred slurry of 6.35 g (60 mmol) K2CO3, 2.94 g (15 mmol) 5-bromoindole, 2.50 g (16 mmol) 4-chlorophenylboronic acid, and 0.48 g (0.42 mmol) tetrakistriphenylphosphine palladium was heated to reflux for 2½ hours. The reaction mixture was allowed to cool and was then poured into 200 ml water and extracted with EtOAc. The organic layer was separated, dried over MgSO4, and concentrated. The residue was chromatographed on silica to afford 1.39 g 5-(4-chlorophenyl)indole as a white solid.
Name
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Br[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[CH:11]2.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>O>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:8]2[CH:9]=[C:10]3[C:14](=[CH:15][CH:16]=2)[NH:13][CH:12]=[CH:11]3)=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.94 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
tetrakistriphenylphosphine palladium
Quantity
0.48 g
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2½ hours
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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